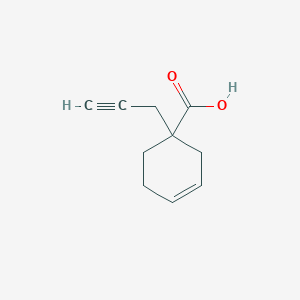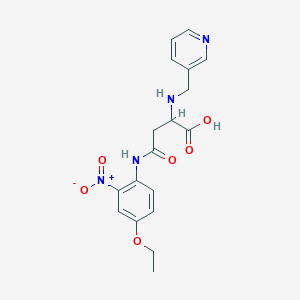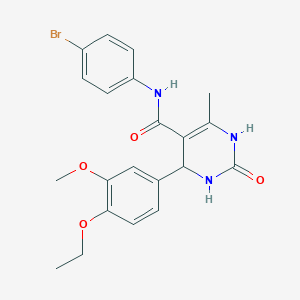![molecular formula C18H26N6O B2760260 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine CAS No. 1396632-14-6](/img/structure/B2760260.png)
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a piperazine ring, and a pyrrole ring. The 1,2,4-triazole ring is a type of heterocyclic compound that is often found in pharmaceutical drugs due to its ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS analysis are typically used to confirm the structures of such compounds .Scientific Research Applications
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) is a lead candidate in therapeutic and diagnostic applications in oncology. Modifications to this compound, such as introducing more polar functional groups, aim to reduce lipophilicity for enhanced tumor cell entry and minimized antiproliferative activity, making it a candidate for positron emission tomography radiotracers (Abate et al., 2011).
Potential in Parkinson's Disease Treatment
Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have shown potency as selective adenosine A2a receptor antagonists with potential for oral activity in rodent models of Parkinson's disease. The structural modification of these compounds, such as replacing the piperazinyl group, has led to the development of more effective analogues (Vu et al., 2004).
Ligands for Melanocortin Receptors
Substituted piperazines have been identified as ligands for melanocortin receptors (MC4R). A series of piperazine analogues of the MC4R agonist "THIQ" were synthesized and showed significant activity. These compounds exhibit selective affinity for MC4R, which could be leveraged in the development of treatments for conditions influenced by these receptors (Mutulis et al., 2004).
Potential Antipsychotic Agent
The compound L-745,870, a potential antipsychotic agent, has been developed utilizing liquid chromatography with tandem mass spectrometric detection. This compound represents an advancement in the field of antipsychotic medications and their detection in biological samples (Chavez-Eng et al., 1997).
Mechanism of Action
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide hydration and bicarbonate buffer system in the body . This system is vital for maintaining pH homeostasis in the body. Disruption of this pathway can lead to changes in the body’s pH balance, potentially affecting various physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in pH balance within the body due to the inhibition of the Carbonic Anhydrase-II enzyme . These changes can affect various physiological processes, potentially leading to observable effects at the organism level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c25-18(16-7-4-8-19-16)23-11-9-22(10-12-23)13-17-21-20-14-24(17)15-5-2-1-3-6-15/h4,7-8,14-15,19H,1-3,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIXKAKSHFYTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


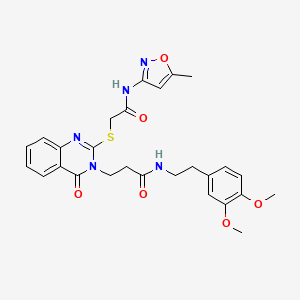

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2760182.png)
![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)
![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)
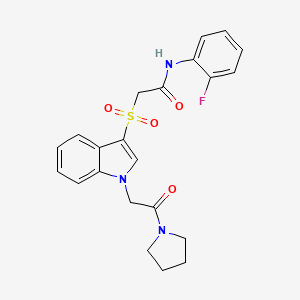



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)
